4,6-Diazido-1,3,5-triazin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4,6-Diazido-1,3,5-triazin-2-amine typically involves the azidation of 4,6-dichloro-1,3,5-triazin-2-amine using sodium azide in acetone. This reaction is carried out under controlled conditions to ensure high yield and purity . The obtained tetraazide does not undergo azido-tetrazole tautomerism in dimethylsulfoxide solutions and exists solely in the azide form . Industrial production methods may involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,6-Diazido-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution and tautomerization. In dimethylsulfoxide solutions, it can isomerize to form different products with interesting spectroscopic characteristics . Common reagents used in these reactions include sodium azide and dimethylsulfoxide.
Scientific Research Applications
4,6-Diazido-1,3,5-triazin-2-amine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of new high-energy materials . Its energetic properties make it suitable for use in environmentally friendly primary explosives and components of high-energy materials . In biology and medicine, its applications are less explored, but its reactivity could potentially be harnessed for developing new diagnostic tools or therapeutic agents. In industry, it is of interest for the development of advanced materials with high thermal stability and energy content .
Mechanism of Action
The mechanism of action of 4,6-Diazido-1,3,5-triazin-2-amine involves the release of nitrogen gas upon decomposition, which contributes to its high-energy characteristics . The molecular targets and pathways involved in its reactions are primarily related to its azido groups, which can undergo various transformations under specific conditions .
Comparison with Similar Compounds
4,6-Diazido-1,3,5-triazin-2-amine can be compared with other azidotriazines, such as 2,4,6-triazido-1,3,5-triazine. While both compounds are high-energy materials, this compound has a higher melting point and enthalpy of formation, making it more thermally stable and potentially safer to handle . Other similar compounds include 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, which also exhibits high-energy properties and is used in the synthesis of new energetic materials .
Properties
IUPAC Name |
4,6-diazido-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N10/c4-1-7-2(10-12-5)9-3(8-1)11-13-6/h(H2,4,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYASILRSRBNUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395515 |
Source
|
Record name | 4,6-diazido-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-41-3 |
Source
|
Record name | NSC282026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-diazido-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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